molecular formula C8H12ClN3O2 B2858009 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride CAS No. 2378502-87-3

2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride

Cat. No.: B2858009
CAS No.: 2378502-87-3
M. Wt: 217.65
InChI Key: ROSSQECPQRRNMY-UHFFFAOYSA-N
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Description

2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.

Mechanism of Action

While the specific mechanism of action for “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” is not mentioned in the sources, it is known that compounds containing a triazole ring can exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Safety and Hazards

The safety information for “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” includes a warning signal word and hazard statements H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The development of novel, multitargeted inhibitors of ChE enzymes for ND treatment is needed . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests potential future directions for the development and application of “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” and similar compounds.

Preparation Methods

The synthesis of 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride typically involves the construction of the triazole ring followed by the introduction of the cyclobutyl and acetic acid moieties. One common method for synthesizing triazoles is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or can proceed without a catalyst under thermal conditions .

For industrial production, continuous flow methods are often employed due to their efficiency and scalability. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride can undergo a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and catalysts for substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride can be compared to other triazole-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a cyclobutyl and acetic acid moiety. This unique combination of functional groups gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(1,2,4-triazol-4-yl)cyclobutyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c12-8(13)3-6-1-7(2-6)11-4-9-10-5-11;/h4-7H,1-3H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSQECPQRRNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-87-3
Record name 2-[3-(4H-1,2,4-triazol-4-yl)cyclobutyl]acetic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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